

5-Ethynyl-2-(trifluoromethyl)pyridine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Ethynyl-2-(trifluoromethyl)pyridine
Cat. No.:	B1526338

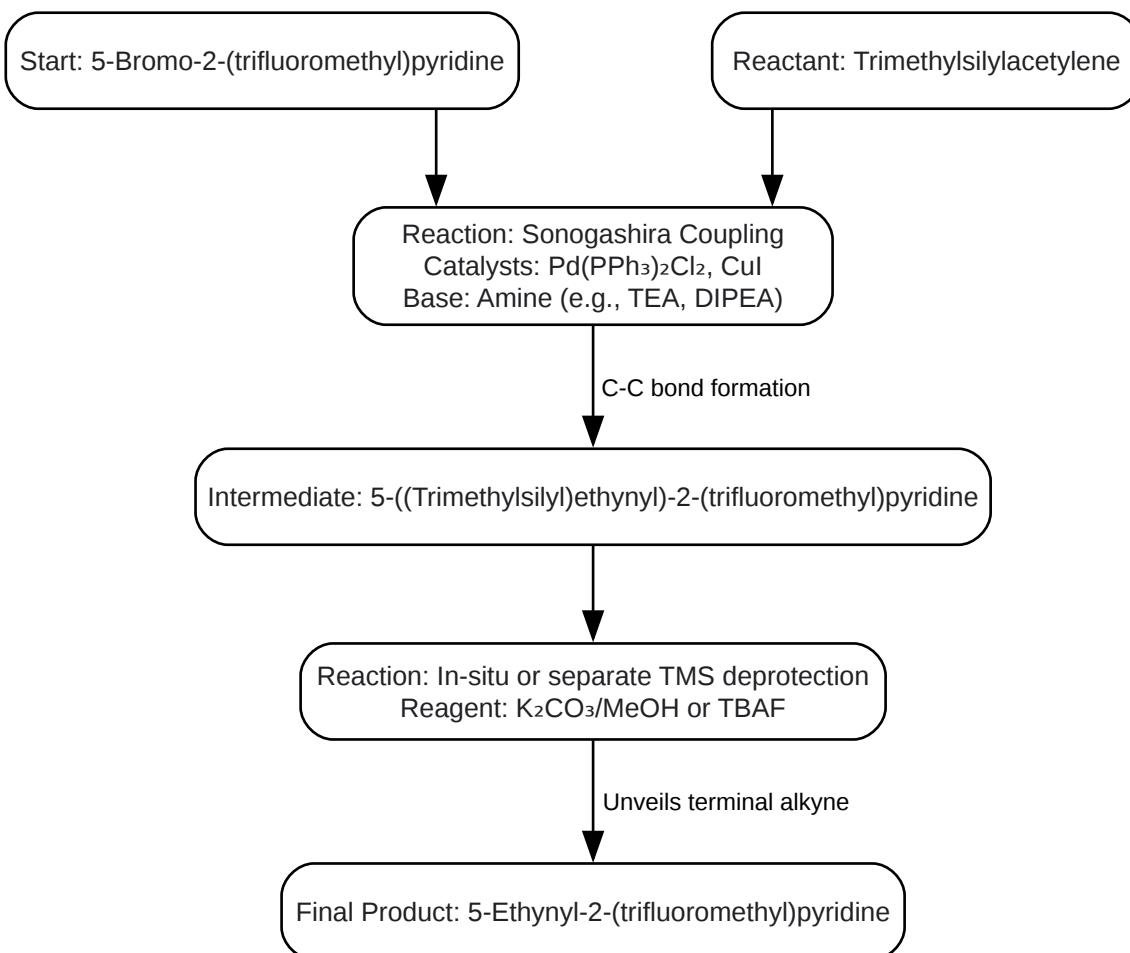
[Get Quote](#)

An In-Depth Technical Guide to **5-Ethynyl-2-(trifluoromethyl)pyridine**: Synthesis, Reactivity, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of **5-Ethynyl-2-(trifluoromethyl)pyridine**, a key building block for researchers and scientists in the fields of medicinal chemistry, chemical biology, and materials science. We will delve into its fundamental properties, provide detailed protocols for its synthesis and subsequent reactions, and explore the rationale behind its growing importance in drug development.

Core Molecular Attributes and Physicochemical Properties

5-Ethynyl-2-(trifluoromethyl)pyridine is a specialty chemical building block valued for its unique combination of a reactive alkyne handle and an electron-deficient, metabolically robust pyridine core. The trifluoromethyl (-CF₃) group imparts critical properties, such as increased lipophilicity and resistance to oxidative metabolism, which are highly desirable in drug candidates.[1][2]


Property	Value	Source(s)
Molecular Formula	C ₈ H ₄ F ₃ N	[3]
Molecular Weight	171.12 g/mol	[3]
CAS Number	1196155-24-4	[3]
Appearance	Typically a solid	N/A
Storage Conditions	Inert atmosphere, 2-8°C	[3]

Strategic Synthesis: The Sonogashira Coupling

The most logical and widely adopted method for synthesizing terminal alkynes on aromatic rings is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[4] For **5-Ethynyl-2-(trifluoromethyl)pyridine**, the synthesis starts from its halogenated precursor, most commonly 5-Bromo-2-(trifluoromethyl)pyridine.

The choice of a trimethylsilyl (TMS)-protected alkyne, such as trimethylsilylacetylene, is a strategic one. It prevents the self-coupling of the terminal alkyne (Glaser coupling) and often leads to cleaner reactions and higher yields. The TMS group is then easily removed in a subsequent step, often in the same pot, to yield the desired terminal alkyne.[5][6]

Logical Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from bromo-precursor to the final product.

Experimental Protocol: Synthesis of 5-Ethynyl-2-(trifluoromethyl)pyridine

This protocol is based on standard Sonogashira coupling methodologies.^{[4][5]} The precursor, 5-Bromo-2-(trifluoromethyl)pyridine, is a known compound with well-characterized spectroscopic data.^[7]

Materials:

- 5-Bromo-2-(trifluoromethyl)pyridine
- Trimethylsilylacetylene (TMSA)

- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Triethylamine (TEA), anhydrous
- Tetrahydrofuran (THF), anhydrous
- Potassium carbonate (K_2CO_3)
- Methanol (MeOH)
- Argon or Nitrogen gas supply

Procedure:

- **Reaction Setup:** To a dry, two-necked flask under an inert atmosphere (Argon), add 5-Bromo-2-(trifluoromethyl)pyridine (1.0 eq), $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.03 eq), and CuI (0.05 eq).
- **Solvent and Base Addition:** Add anhydrous THF and anhydrous TEA (2.5 eq). Stir the mixture until all solids are dissolved.
- **Alkyne Addition:** Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.
- **Reaction:** Heat the mixture to 60°C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
- **Workup (Coupling):** Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
- **Deprotection:** Dissolve the crude residue in a 1:1 mixture of THF and Methanol. Add K_2CO_3 (2.0 eq) and stir at room temperature for 2 hours.
- **Final Purification:** Once deprotection is complete (monitored by TLC), neutralize the mixture with dilute HCl. Extract the product with ethyl acetate, wash with brine, dry over anhydrous

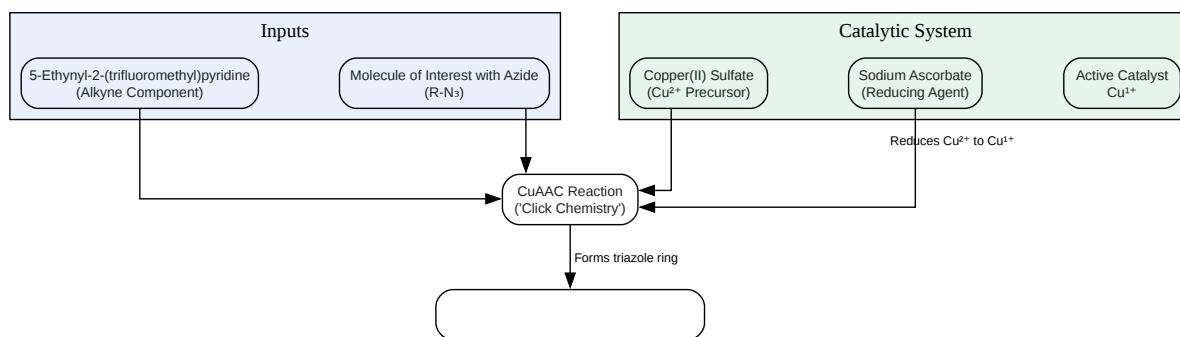
sodium sulfate (Na_2SO_4), and concentrate. Purify the crude product by flash column chromatography on silica gel to yield pure **5-Ethynyl-2-(trifluoromethyl)pyridine**.

Chemical Reactivity and Applications in Drug Discovery

The true utility of this molecule lies in the reactivity of its terminal alkyne, making it a prime substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry."^[8] This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole linkage between the pyridine core and another molecule bearing an azide group.

The resulting triazole ring is not merely a linker; it is a valuable pharmacophore that is isosteric to an amide bond but is more stable and capable of forming hydrogen bonds. This makes the CuAAC reaction with **5-Ethynyl-2-(trifluoromethyl)pyridine** an exceptionally powerful tool for linking the beneficial trifluoromethylpyridine scaffold to other fragments in the construction of novel bioactive molecules.^{[8][9]}

Experimental Protocol: CuAAC "Click" Reaction


This protocol describes a general procedure for coupling **5-Ethynyl-2-(trifluoromethyl)pyridine** with a generic azide-containing molecule (R-N_3).

Materials:

- **5-Ethynyl-2-(trifluoromethyl)pyridine**
- Azide compound (R-N_3)
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- Solvent system (e.g., t-BuOH/ H_2O or DMSO/ H_2O)

Procedure:

- **Solution Preparation:** In a vial, dissolve **5-Ethynyl-2-(trifluoromethyl)pyridine** (1.0 eq) and the azide compound ($R-N_3$, 1.05 eq) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O).
- **Catalyst Addition:** In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq). In another, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).
- **Reaction Initiation:** Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄ solution. A color change to yellow/orange is often observed.
- **Reaction:** Stir the mixture vigorously at room temperature for 12-24 hours. The reaction is often complete within this time and can be monitored by TLC or LC-MS.
- **Workup and Purification:** Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated. The resulting triazole product is then purified by column chromatography or recrystallization.

[Click to download full resolution via product page](#)

Caption: Workflow for a typical CuAAC "click" reaction.

Spectroscopic Characterization (Predicted)

Authenticating the structure of **5-Ethynyl-2-(trifluoromethyl)pyridine** is critical. Based on the known spectral data of its precursor, 5-Bromo-2-(trifluoromethyl)pyridine[7], we can confidently predict the key signals in its NMR spectra.

Nucleus	Predicted Chemical Shift (δ , ppm)	Key Features and Rationale
¹ H NMR	~8.9 (s, 1H)	H at position 6. Expected to be a singlet or narrow doublet. Shifted downfield due to proximity to nitrogen and deshielding by the alkyne.
	~8.1 (d, 1H)	H at position 4. Doublet due to coupling with H3.
	~7.7 (d, 1H)	H at position 3. Doublet due to coupling with H4.
	~3.5 (s, 1H)	Acetylenic proton (-C≡C-H). A sharp singlet, characteristic of a terminal alkyne.
¹³ C NMR	~151 (q)	C2 carbon attached to -CF ₃ . Shows quartet splitting due to coupling with fluorine (¹ JCF).
	~121 (q)	-CF ₃ carbon. A strong quartet with a large coupling constant (¹ JCF ≈ 275 Hz).
	~140, ~149	Aromatic CH carbons (C4, C6).
	~121	Aromatic CH carbon (C3).
	~125	Quaternary aromatic carbon (C5).
	~82, ~80	Alkyne carbons (-C≡CH).
¹⁹ F NMR	~ -68 (s)	A single, sharp signal for the three equivalent fluorine atoms of the -CF ₃ group. Very similar to the bromo-precursor. ^[7]

Safety and Handling

As a laboratory chemical, **5-Ethynyl-2-(trifluoromethyl)pyridine** should be handled with appropriate care, following standard safety protocols.

- **Handling:** Use in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
- **Storage:** Store in a tightly sealed container under an inert atmosphere (e.g., argon). Keep in a cool, dry place, refrigerated at 2-8°C for long-term stability.^[3]
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
2. researchgate.net [researchgate.net]
3. 1196155-24-4|5-Ethynyl-2-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]
4. chem.libretexts.org [chem.libretexts.org]
5. scispace.com [scispace.com]
6. pubs.acs.org [pubs.acs.org]
7. rsc.org [rsc.org]
8. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
9. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- To cite this document: BenchChem. [5-Ethynyl-2-(trifluoromethyl)pyridine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1526338#5-ethynyl-2-trifluoromethyl-pyridine-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1526338#5-ethynyl-2-trifluoromethyl-pyridine-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com